molecular formula C20H27NO B1437567 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline CAS No. 1040684-07-8

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline

Cat. No.: B1437567
CAS No.: 1040684-07-8
M. Wt: 297.4 g/mol
InChI Key: CYXTWPUQVDZHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules, but the specifics would depend on the context of the research.

Safety and Hazards

Specific safety and hazard information for 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is not available in the current resources. Standard safety procedures for handling chemicals should be followed. A Material Safety Data Sheet (MSDS) should be consulted if available .

Future Directions

The future directions for research involving 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline are not specified in the available resources. Given its use in proteomics research , potential future directions could involve further exploration of its interactions with various proteins or its use in the development of new research methods or technologies.

Preparation Methods

The synthesis of 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline involves several steps. One common method includes the reaction of 2-ethyl-6-methylaniline with 2-(4-isopropylphenoxy)ethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting applications in various fields.

Properties

IUPAC Name

2-ethyl-6-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-5-17-8-6-7-16(4)20(17)21-13-14-22-19-11-9-18(10-12-19)15(2)3/h6-12,15,21H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXTWPUQVDZHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.